3,5-difluoro-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide
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Overview
Description
3,5-difluoro-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with difluoro groups and a carboxamide functional group, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-difluoro-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-difluoropyridine and 2-hydroxyethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as dichloromethane or ethanol. The temperature is maintained at around 0-5°C to ensure the stability of the reactants.
Formation of Intermediate: The initial reaction between 3,5-difluoropyridine and 2-hydroxyethylamine forms an intermediate compound.
Final Product: The intermediate is then treated with methyl isocyanate to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process may include:
Batch Processing: Large quantities of starting materials are mixed and reacted in batch reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3,5-difluoro-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of 3,5-difluoro-N-(2-oxoethyl)-N-methylpyridine-2-carboxamide.
Reduction: Formation of 3,5-difluoro-N-(2-hydroxyethyl)-N-methylpyridine-2-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-difluoro-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-difluoro-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-difluoro-N-(2-hydroxyethyl)-N-(2-methoxyethyl)benzamide: Similar structure but with a benzamide group.
3,5-difluoro-N-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]benzenesulfonamide: Contains a pyrazole ring and a sulfonamide group.
Uniqueness
3,5-difluoro-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide is unique due to its specific combination of functional groups and the presence of a pyridine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
919788-68-4 |
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Molecular Formula |
C9H10F2N2O2 |
Molecular Weight |
216.18 g/mol |
IUPAC Name |
3,5-difluoro-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C9H10F2N2O2/c1-13(2-3-14)9(15)8-7(11)4-6(10)5-12-8/h4-5,14H,2-3H2,1H3 |
InChI Key |
LQAASEGGOQKJJM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C(=O)C1=C(C=C(C=N1)F)F |
Origin of Product |
United States |
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